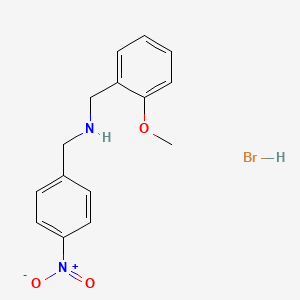
Ethyl 4-(2-ethylbutanamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-ethylbutanamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups, including an ethylbutanamido group, a fluorophenyl group, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethylbutanamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:
-
Formation of the Pyridazine Core: : The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. This step often requires heating and the presence of a catalyst to facilitate the ring closure.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile under controlled conditions.
-
Attachment of the Ethylbutanamido Group: : The ethylbutanamido group can be attached through an amide coupling reaction. This typically involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDC
Propiedades
IUPAC Name |
ethyl 4-(2-ethylbutanoylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-4-12(5-2)18(25)21-15-11-16(24)23(14-9-7-13(20)8-10-14)22-17(15)19(26)27-6-3/h7-12H,4-6H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXHAHMKNHUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)
![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)
![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)






![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

